2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate
Description
Historical Development of Perfluoroaryl Chemistry
The foundation of perfluoroaryl chemistry traces back to the broader field of organofluorine chemistry, which emerged in the early 19th century. The first organofluorine compound, fluoromethane, was synthesized in 1835 through the reaction of dimethyl sulfate with potassium fluoride. However, progress in aromatic fluorination lagged due to the challenges of handling elemental fluorine and its explosive reactivity with organic substrates. A breakthrough occurred in 1898 when Frédéric Swarts introduced antimony fluoride as a safer halogen-exchange agent, enabling the synthesis of stable fluorinated aromatics.
The mid-20th century marked a turning point with the development of electrochemical fluorination (ECF) and telomerization. ECF, pioneered by Joseph H. Simons in the 1930s, allowed the production of perfluorinated hydrocarbons and aryl derivatives by reacting hydrocarbons with fluorine gas under controlled conditions. Telomerization, a radical-mediated process, provided an alternative route to linear perfluoroalkyl chains without isomerization. These methods laid the groundwork for synthesizing complex perfluoroaryl compounds, including pentafluorophenyl derivatives.
The discovery of polytetrafluoroethylene (PTFE) in 1938 and the subsequent commercialization of perfluorinated materials highlighted the stability and inertness of fluorinated aromatics. By the 1950s, researchers began exploiting the electron-withdrawing effects of fluorine atoms to modulate the reactivity of aromatic systems, paving the way for pentafluorophenyl sulfonates as specialized reagents.
Evolution of Pentafluorophenyl Sulfonates as Research Tools
Pentafluorophenyl sulfonates emerged as critical intermediates in the late 20th century, driven by their unique electronic and steric properties. The combination of a fully fluorinated aryl group and a sulfonate ester moiety confers exceptional stability and reactivity, making these compounds versatile in synthetic chemistry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-methyl-5-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO5S/c1-5-2-3-6(19(20)21)4-7(5)25(22,23)24-13-11(17)9(15)8(14)10(16)12(13)18/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLLCYCKBGXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonate groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate involves its reactivity towards nucleophiles and electrophiles . The electron-withdrawing groups on the molecule enhance its electrophilic character, making it a suitable reagent for nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonate Esters with Fluorinated Aromatic Groups
(a) 2,3,4,5,6-Pentafluorophenyl (3-Chlorophenyl)-Methanesulfonate (CAS 885950-65-2)
- Structure : Shares the pentafluorophenyl group but substitutes the nitrobenzene with a 3-chlorophenyl-methanesulfonate group.
- Key Differences: The chlorine substituent (electron-withdrawing but less polar than nitro) reduces the sulfonate’s electrophilicity compared to the nitro analogue. Lower molecular weight (C₁₃H₈ClF₅O₃S vs. C₁₃H₈F₅NO₅S for the target compound) may alter solubility and reactivity .
(b) 5-Isopropyl-2-Methylphenyl 2,3,4,5,6-Pentafluorobenzoate (NIST)
- Structure : A benzoate ester with pentafluorophenyl and isopropyl/methyl substituents.
- Key Differences :
Sulfur-Containing Fluorinated Aromatics
(a) Decafluorodiphenyl Sulfide (CAS 1043-50-1)
- Structure : Two pentafluorophenyl groups linked by a sulfur atom.
- Key Differences :
(b) 2-Methyl-5-(Pentafluorosulfur)Benzenesulfonyl Chloride (CAS 1706458-82-3)
- Structure : A sulfonyl chloride with a pentafluorosulfur (SF₅) substituent.
- Key Differences :
Nitro-Substituted Fluorinated Compounds
1-Nitro-2-Dichloromethyl-5-(Pentafluorosulfanyl)Benzene (CAS 623943-51-1)
- Structure : Features a nitro group and pentafluorosulfanyl (SF₅) substituent.
- Key Differences: The dichloromethyl group introduces steric and electronic effects distinct from the sulfonate ester’s methyl group.
Biological Activity
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate (CAS Number: 885950-60-7) is a sulfonate compound characterized by its unique molecular structure that includes five fluorine atoms and a nitro group. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C13H6F5NO5S
- Molar Mass : 383.25 g/mol
- Melting Point : 123-125 °C
- Hazard Symbols : T (Toxic), Xi (Irritant)
These properties suggest that the compound may exhibit significant reactivity and toxicity, which can influence its biological interactions.
Research indicates that compounds similar to 2,3,4,5,6-pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate can interact with biological macromolecules like proteins and nucleic acids. The presence of the nitro group is particularly relevant as it can undergo reduction to form reactive intermediates that may modify cellular targets.
Anticancer Properties
Studies have shown that sulfonate compounds can disrupt cell cycle progression. For example, PIB-SOs (a class of sulfonates) have been reported to block cell cycle progression at the G2/M phase and bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and subsequent apoptosis in cancer cells . This suggests that 2,3,4,5,6-pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate might possess similar anticancer properties.
Toxicological Studies
The toxicological profile of this compound indicates it is classified as toxic and irritant. Its effects on various biological systems need careful evaluation. For instance, exposure to certain sulfonate compounds has been linked to pathomorphological changes in aquatic organisms . These findings highlight the necessity for further studies on the environmental impact and safety profile of this compound.
Case Studies and Research Findings
-
Cell Line Studies :
- A study assessed the cytotoxic effects of various sulfonates on human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity at micromolar concentrations.
-
Enzyme Inhibition :
- Research into enzyme interactions revealed that certain nitro-substituted sulfonates could inhibit key metabolic enzymes involved in cancer progression. This inhibition could be attributed to competitive binding at active sites.
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In Vivo Studies :
- Animal model studies are necessary to understand the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest potential efficacy against tumor growth in xenograft models when administered in specific dosages.
Data Table: Summary of Biological Activity Research
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically by reacting 2-methyl-5-nitrobenzenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol in the presence of a base (e.g., triethylamine) under inert conditions. Dichloromethane or acetonitrile is used as a solvent at 0–25°C. Key factors affecting yield include:
- Base selection : Triethylamine is preferred over weaker bases (e.g., pyridine) to neutralize HCl efficiently and drive the reaction .
- Solvent polarity : Higher polarity solvents enhance sulfonate ester formation but may require longer reaction times.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the sulfonyl chloride intermediate .
- Purity optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use -NMR to confirm the pentafluorophenyl group (distinct multiplet signals at δ -140 to -160 ppm). -NMR resolves the 2-methyl-5-nitrobenzenesulfonate moiety (e.g., aromatic protons near δ 8.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (expected m/z ~427–430 for ) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for most synthetic batches) .
Q. What are the primary reactivity patterns of this sulfonate ester in nucleophilic substitution reactions?
- Methodological Answer : The pentafluorophenyl group enhances leaving-group ability due to strong electron-withdrawing effects. Common reactions include:
- Displacement by amines : React with primary/secondary amines (e.g., benzylamine) in DMF at 60°C to form sulfonamides .
- Thiol substitution : Use thiols (e.g., cysteine derivatives) under basic conditions (pH 8–9) for bioconjugation applications .
- Hydrolysis : Controlled hydrolysis in aqueous NaOH (1–2 M, 25°C) yields 2-methyl-5-nitrobenzenesulfonic acid, a precursor for further derivatization .
Advanced Research Questions
Q. How does the nitro group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodological Answer : The nitro group at the 5-position directs incoming electrophiles (e.g., nitronium ion) to the ortho and para positions relative to itself. However, the electron-deficient pentafluorophenyl ring alters reactivity:
- Competitive directing effects : The nitro group dominates over the sulfonate ester in EAS, but steric hindrance from the 2-methyl group may favor para substitution .
- Experimental validation : Use isotopic labeling (e.g., -nitro group) and -NMR to track substitution patterns .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer : Key challenges include hydrolysis of the sulfonyl chloride and dimerization. Mitigation strategies:
- Inert atmosphere : Use argon/nitrogen to prevent moisture-induced hydrolysis .
- Stepwise addition : Add sulfonyl chloride slowly to the phenol-base mixture to avoid local excess and dimerization .
- Real-time monitoring : Employ in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic substitution using software like Gaussian or ORCA. Focus on Fukui indices to identify reactive sites .
- Solvent effects : Use COSMO-RS to simulate solvent interactions and predict reaction rates in non-polar vs. polar media .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
